1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The compound also contains a pyrrolo[2,3-b]pyridin-2-one moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond .Scientific Research Applications
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
-
Hydroboration of Alkynes and Alkenes
-
Coupling with Aryl Iodides
-
Synthesis of Cholinergic Drugs
-
Synthesis of Oxazolidinone Derivatives
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The process involves the use of a palladium catalyst and a base .
- Results : The outcome is the formation of biaryl compounds, which are useful in various fields including pharmaceuticals and materials science .
-
Transesterification Reactions
- Field : Organic Chemistry
- Application : It can be used as a reagent for transesterification reactions .
- Method : The process involves the exchange of the alkoxy group of an ester compound by another alcohol .
- Results : The outcome is the formation of a new ester, which can be used in various applications including biodiesel production .
-
Preparation of Aminothiazoles
-
Preparation of Amino-pyrido-indol-carboxamides
- Field : Medicinal Chemistry
- Application : It can be used for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the formation of amino-pyrido-indol-carboxamides .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The process involves the use of a palladium catalyst and a base .
- Results : The outcome is the formation of biaryl compounds, which are useful in various fields including pharmaceuticals and materials science .
-
Transesterification Reactions
- Field : Organic Chemistry
- Application : It can be used as a reagent for transesterification reactions .
- Method : The process involves the exchange of the alkoxy group of an ester compound by another alcohol .
- Results : The outcome is the formation of a new ester, which can be used in various applications including biodiesel production .
-
Preparation of Aminothiazoles
-
Preparation of Amino-pyrido-indol-carboxamides
- Field : Medicinal Chemistry
- Application : It can be used for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the formation of amino-pyrido-indol-carboxamides .
properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDFBYJGGAPOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.